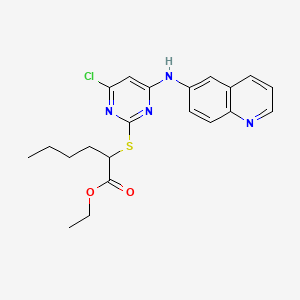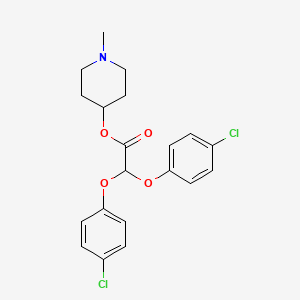
Lifibrate
概要
説明
準備方法
合成経路と反応条件: リフィブラートは、適切な出発物質と試薬を含む一連の化学反応によって合成できます。 . 反応条件には、通常、溶媒、触媒、および特定の温度と圧力の設定が含まれ、生成物の収率と純度を最適化します。
工業生産方法: リフィブラートの工業生産には、ラボ規模の合成プロセスをより大きな規模に拡大することが含まれます。これには、化合物の品質と量の一貫性を確保するために、工業用グレードの機器と設備を使用する必要があります。 生産プロセスには、不純物を除去し、最終製品が要求される仕様を満たすようにする追加の精製工程が含まれることもあります 。
化学反応の分析
反応の種類: リフィブラートは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応は、化合物の構造と特性を修正して、必要な効果を実現するために不可欠です 。
一般的な試薬と条件: リフィブラートを含む反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 温度、圧力、溶媒の選択などの反応条件は、必要な結果が得られるように慎重に制御されます 。
生成される主要な生成物: リフィブラートを含む反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、官能基が修飾され、特性が向上したリフィブラートのさまざまな誘導体を含めることができます 。
科学研究への応用
リフィブラートは、化学、生物学、医学、産業など、幅広い科学研究の用途を持っています。 化学では、さまざまな生化学的経路と反応を研究するための試薬として使用されます 。 生物学では、リフィブラートは虚血性脳卒中後の血脳関門の損傷を軽減することが示されており、神経学研究にとって貴重なツールとなっています 。 医学では、リフィブラートは脂質低下剤として使用され、高脂血症などの状態の管理に役立ちます 。 産業では、リフィブラートはさまざまな医薬品や化学製品の製造に使用されています 。
科学的研究の応用
Lifibrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying various biochemical pathways and reactions . In biology, this compound has been shown to attenuate blood-brain barrier damage following ischemic stroke, making it a valuable tool for neurological research . In medicine, this compound is used as a lipid-lowering agent, helping to manage conditions such as hyperlipidemia . In industry, this compound is used in the production of various pharmaceuticals and chemical products .
作用機序
リフィブラートは、コリンホスホトランスフェラーゼ(CPT)、ホスファチジル-N,N-ジメチルエタノールアミンN-メチルトランスフェラーゼ(PDE-NMT)、およびホスファチジル-N-メチルエタノールアミンN-メチルトランスフェラーゼ(PME-NMT)を阻害することによってその効果を発揮します 。 これらの酵素は脂質代謝において重要な役割を果たしており、その阻害により血清脂質レベルが低下します。 さらに、リフィブラートは、虚血性脳卒中中の血脳関門の透過性に関係するMLCK/p-MLCシグナル伝達経路の活性化を阻害することが示されています 。
類似化合物との比較
リフィブラートは、クロフィブラートやフェノフィブラートなどの他の脂質低下剤に似ています 。 それは、これらの化合物とは異なる独自の特性を持っています。 たとえば、リフィブラートは、脂質低下特性に加えて、神経保護効果を示すことが示されています 。 これにより、心臓血管および神経学の両方の研究にとって貴重な化合物になります。
類似化合物のリスト:- クロフィブラート
- フェノフィブラート
- ジェムフィブロジル
特性
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-bis(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4/c1-23-12-10-18(11-13-23)25-19(24)20(26-16-6-2-14(21)3-7-16)27-17-8-4-15(22)5-9-17/h2-9,18,20H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGIAPPCJRFVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046217 | |
| Record name | Lifibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22204-91-7 | |
| Record name | Lifibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lifibrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lifibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lifibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4X961F8Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


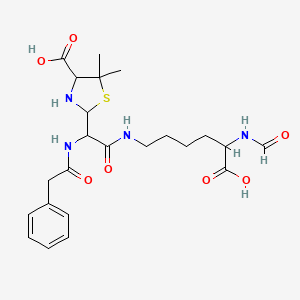
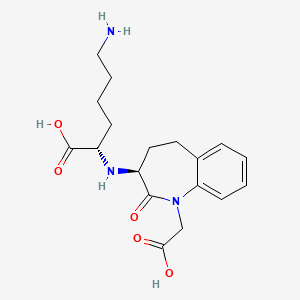
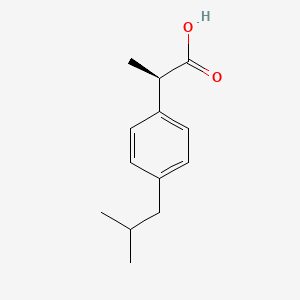
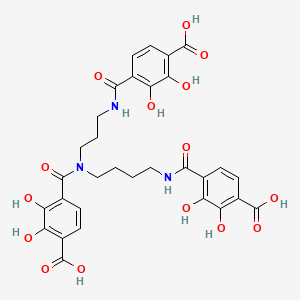

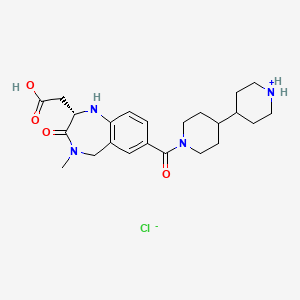

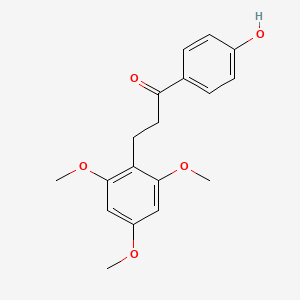
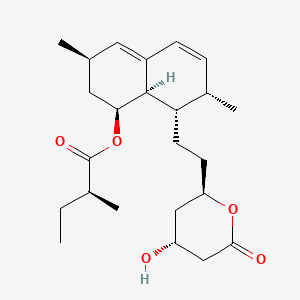
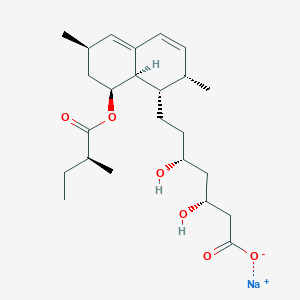
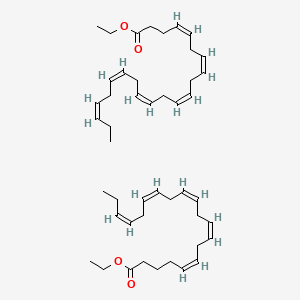
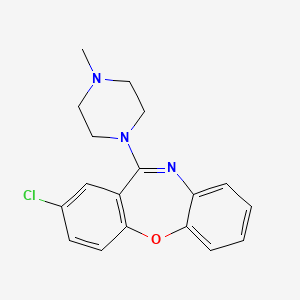
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
